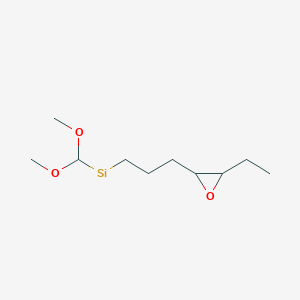
CID 78061955
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 78061955” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “CID 78061955” involves multiple steps, including condensation, ring closure, chlorination, and esterification. The starting material, diethyl oxalate, undergoes these reactions under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
“CID 78061955” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of “this compound” typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions may include specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
“CID 78061955” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: It is utilized in industrial processes for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of “CID 78061955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “CID 78061955” include other pyrimidine derivatives and related chemical entities. Some examples are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets “this compound” apart from these similar compounds is its unique structure and specific chemical properties, which confer distinct reactivity and applications. Its synthesis, reactions, and applications may differ significantly from those of its analogs, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C10H20O3Si |
|---|---|
Peso molecular |
216.35 g/mol |
InChI |
InChI=1S/C10H20O3Si/c1-4-8-9(13-8)6-5-7-14-10(11-2)12-3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
YQYNLORNXMANPG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(O1)CCC[Si]C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



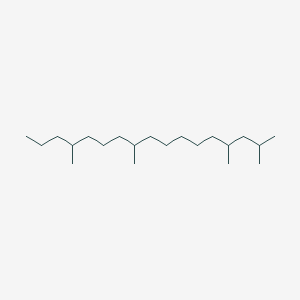
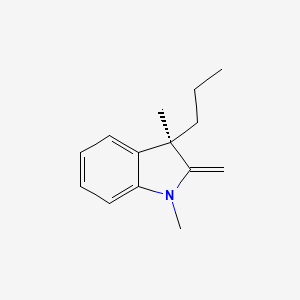
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
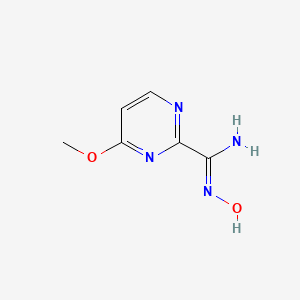
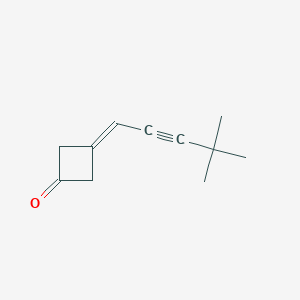
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
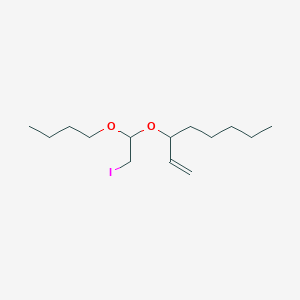
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
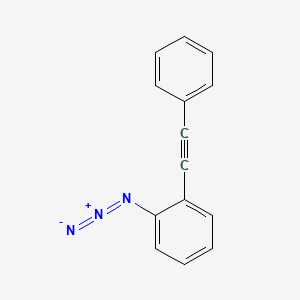
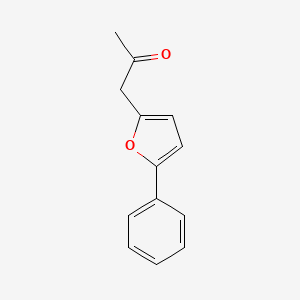
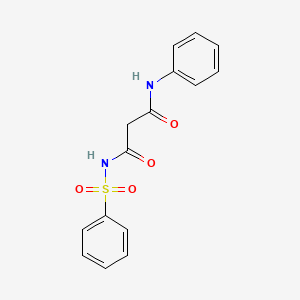
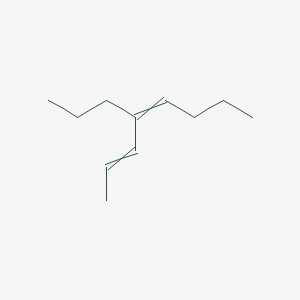
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
